Iron hydroxide (Fe(OH)2)
Description
Significance in Geochemical and Biogeochemical Cycling of Elements
Iron(II) hydroxide (B78521) plays a pivotal role in the geochemical and biogeochemical cycling of iron and other elements. Iron is a redox-sensitive element, meaning it can exist in different oxidation states, primarily as ferrous iron (Fe²⁺) and ferric iron (Fe³⁺). frontiersin.orgmdpi.com The transformation between these two states is a cornerstone of many biogeochemical cycles. frontiersin.orgiastate.edu
In anoxic (oxygen-deficient) environments, dissolved iron often exists in its reduced Fe²⁺ form. wikipedia.org When this groundwater comes into contact with oxygenated surface waters, the Fe²⁺ is oxidized to Fe³⁺, leading to the precipitation of insoluble iron hydroxides, including iron(II) hydroxide as an intermediate and iron(III) hydroxide as a final product. wikipedia.orgeolss.net This process is a key component of the formation of certain sedimentary rocks and influences the distribution of iron in the Earth's crust. cirad.frresearchgate.net
Furthermore, the cycling of iron (hydr)oxides is intricately linked to the turnover of organic carbon in coastal wetlands. diva-portal.org Amorphous iron hydroxides can act as electron acceptors for microbial respiration, influencing the decomposition of organic matter. diva-portal.org The activities of plant roots and microorganisms are significant drivers in the formation and transformation of these iron compounds, highlighting the interconnectedness of geological and biological processes. iastate.edudiva-portal.org
Role in Environmental Systems and Processes
The chemical properties of iron(II) hydroxide make it a key player in various environmental systems and processes, particularly in the context of water treatment and contaminant remediation. longdom.orgpromindsa.com Its ability to act as a reducing agent and its surface reactivity are central to these applications. wikipedia.org
One of the most significant environmental roles of iron(II) hydroxide is in the sequestration of contaminants. researchgate.netbohrium.com It has been investigated for the removal of toxic substances like selenate (B1209512) and selenite (B80905) from water systems. wikipedia.org In this process, iron(II) hydroxide reduces these ions to elemental selenium, which is insoluble and precipitates out of the water. wikipedia.org Similarly, it can be effective in removing other heavy metals, such as hexavalent chromium and nickel, by reducing them to less toxic and less mobile forms. researchgate.netbohrium.com The contaminants can be adsorbed onto the surface of the iron(II) hydroxide particles and subsequently co-precipitated. geo-leo.degoettingen-research-online.de
The formation of iron(II) hydroxide is also a critical step in processes using metallic iron (Fe⁰) for environmental remediation. frontiersin.orgmdpi.com As the metallic iron corrodes in water, it forms Fe²⁺ ions, which then precipitate as iron(II) hydroxide, creating a reactive surface that can trap and transform pollutants. geo-leo.defrontiersin.org This in-situ generation of iron hydroxides is a fundamental mechanism in passive water treatment systems like permeable reactive barriers. mdpi.com
Fundamental Importance in Aqueous Iron Redox Chemistry
Understanding the aqueous redox chemistry of iron is fundamental to grasping its environmental and geochemical significance, and iron(II) hydroxide is a central compound in this chemistry. keystagewiki.comflinnprep.com The transformation between soluble Fe²⁺ and insoluble Fe³⁺ hydroxides is governed by the redox potential and pH of the aqueous environment. mdpi.comlibretexts.org
Iron(II) hydroxide is a transient species in the presence of oxygen. It is readily oxidized to iron(III) hydroxide, often through an intermediate known as "green rust," a mixed-valence Fe(II)-Fe(III) hydroxide. wikipedia.org This oxidation process is a key reaction in natural waters and is responsible for the characteristic reddish-brown iron staining seen in areas where iron-rich groundwater surfaces. wikipedia.org
The redox potential of the Fe²⁺/Fe³⁺ couple is a critical parameter in environmental systems. flinnprep.com The ease with which iron can be oxidized and reduced allows it to participate in a wide array of chemical and biological reactions. iastate.edulibretexts.org For instance, the reduction of Fe(III) (hydr)oxides back to Fe(II) can be mediated by microorganisms in anaerobic environments, releasing Fe²⁺ back into the solution and perpetuating the iron cycle. mdpi.comeolss.net The presence of iron(II) hydroxide and its subsequent oxidation and reduction reactions have a profound impact on the speciation and mobility of many other elements in the environment. acs.orgfrontiersin.org
Properties of Iron(II) Hydroxide
| Property | Value |
|---|---|
| Chemical Formula | Fe(OH)₂ |
| Molar Mass | 89.86 g/mol |
| Appearance | White solid, turns greenish in air |
| Density | 3.4 g/cm³ |
| Solubility in Water | 0.00015 g/100 mL (at 20 °C) |
| Solubility Product (Ksp) | 4.87 × 10⁻¹⁷ |
| Crystal Structure | Brucite (trigonal) |
Structure
2D Structure
Properties
IUPAC Name |
iron;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKAUUMGFGBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066393 | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Water or Solvent Wet Solid | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18624-44-7 | |
| Record name | Ferrous hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018624447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron hydroxide (Fe(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Mechanisms of Iron Ii Hydroxide
Oxidation Mechanisms
Anaerobic Oxidation by Water Protons (Schikorr Reaction)
3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.orgwikipedia.orgwikiwand.com
The reaction can be understood as two distinct processes:
The anaerobic oxidation of two iron(II) ions to iron(III) ions by water protons, which are reduced to molecular hydrogen. wikipedia.orgwikiwand.com
The dehydration of the resulting iron(II) and iron(III) hydroxides to form the more thermodynamically stable magnetite. wikipedia.orgwikiwand.com
The Schikorr reaction is significant in the context of anaerobic corrosion of iron and carbon steel. wikipedia.orgnih.gov The initial corrosion of metallic iron produces iron(II) hydroxide (B78521) and hydrogen gas. This is followed by the Schikorr reaction, converting the iron(II) hydroxide to magnetite. wikipedia.org
Aerobic Oxidation of Iron(II) Hydroxide
In the presence of oxygen, iron(II) hydroxide undergoes aerobic oxidation. This process is a key part of the wet corrosion of iron-based materials, where Fe(II)-Fe(III) hydroxysalt green rusts are formed as transitory intermediate products. academie-sciences.fr The oxidation of a Fe(OH)₂ precipitate in the presence of anions like chloride, sulfate (B86663), or carbonate leads to the formation of these green rusts. academie-sciences.fr
The stoichiometry of the initial reactants influences the products. When the ratio of hydroxide to ferrous ions is 2, corresponding to Fe(OH)₂ stoichiometry, the oxidation proceeds in two stages, ultimately forming magnetite (Fe₃O₄). academie-sciences.fr However, an excess of Fe²⁺ ions leads to a three-stage process. academie-sciences.fr
The rapid oxidation of iron(II) hydroxide by atmospheric oxygen can also lead to the formation of hydrated Fe(III) oxide, which eventually transforms into ferrihydrite. The simplified reaction is as follows:
4Fe(OH)₂ + O₂ → 2Fe₂O₃·H₂O + 2H₂O
Oxygenation Kinetics of Aqueous Fe(II) and the Role of Hydroxo Complexes
The general rate law for the homogeneous oxidation of Fe(II) can be expressed as: -d[Fe(II)]/dt = k[OH⁻]²Pₒ₂[Fe(II)] This equation holds true for solutions with a pH less than 7. epa.gov
-d[Fe²⁺]/dt = 6 x 10⁻⁵[Fe²⁺] + 1.7[Fe(OH)⁺] + 4.3 x 10⁵[Fe(OH)₂⁰] (in units of mol Fe(II)/(L·min)) nih.gov
This equation indicates that the neutral hydroxo complex, Fe(OH)₂⁰, is far more readily oxidized than both the free Fe²⁺ ion and the Fe(OH)⁺ complex. nih.gov
| Fe(II) Species | Relative Oxidation Rate Contribution |
| Fe²⁺ | Low |
| Fe(OH)⁺ | Moderate |
| Fe(OH)₂⁰ | High |
The presence of other ions, such as those found in seawater, can also affect the kinetics by complexing with Fe(II) or by altering the ionic strength of the solution. epa.gov For instance, the rate of Fe(II) oxidation in seawater is significantly slower than in freshwater-like solutions, a difference that can be explained by the presence of ions like NaCl and Na₂SO₄. epa.gov
Involvement of Reactive Oxygen Species (e.g., Superoxide (B77818), Hydroxyl Radicals) in Oxidation Pathways
The oxidation of iron(II) is a significant source of reactive oxygen species (ROS) in aquatic systems, particularly at the interface between oxic and anoxic environments. sc.edu The autoxidation of Fe(II) involves the reduction of molecular oxygen to produce ROS, including superoxide (O₂⁻) and hydroxyl radicals (HO•). nih.govwikipedia.org
The initial step in the aerobic oxidation of Fe(II) is the transfer of an electron to molecular oxygen, forming superoxide:
Fe(II) + O₂ → Fe(III) + O₂⁻
This reaction is a key source of ROS under aphotic conditions. sc.edu The superoxide radical can then undergo further reactions, including dismutation to form hydrogen peroxide (H₂O₂). wikipedia.org
Hydrogen peroxide can then react with Fe(II) in the Fenton reaction to produce the highly reactive hydroxyl radical:
Fe(II) + H₂O₂ → Fe(III) + HO• + OH⁻ wikipedia.orgfrontiersin.org
The hydroxyl radical is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds. wikipedia.org The formation of these ROS is a critical aspect of the environmental chemistry of iron, influencing the degradation of pollutants and the biogeochemical cycling of other elements. sc.eduacs.org
The presence of ligands can significantly impact the production of ROS. For example, at circumneutral pH, the complexation of Fe(II) is necessary for the production of hydroxyl radicals from the Fenton reaction. frontiersin.org
pH-Dependence of Iron(II) Oxidation Rates
The rate of iron(II) oxidation is strongly dependent on pH. nih.govresearchgate.netacs.org This dependence arises from the influence of pH on the speciation of Fe(II) in aqueous solutions. nih.govresearchgate.net As the pH increases, Fe(II) hydrolyzes to form hydroxo complexes, which have different reactivities towards oxygen. nih.govacs.org
The oxidation rate of Fe(II) exhibits a characteristic sigmoid-shaped curve as a function of pH. nih.gov
At low pH (below ~4): The dominant species is the free Fe²⁺ ion. The oxidation rate is slow and independent of pH. nih.govresearchgate.net
At high pH (above ~8): The concentration of Fe(OH)₂⁰ becomes constant, and the oxidation rate becomes independent of pH again. nih.govresearchgate.net
The following table summarizes the pH-dependent behavior of Fe(II) oxidation:
| pH Range | Dominant Fe(II) Species | Oxidation Rate Dependence on pH |
| < 4 | Fe²⁺ | Independent |
| 5 - 8 | Fe(OH)⁺, Fe(OH)₂⁰ | Strongly Dependent |
| > 8 | Fe(OH)₂⁰ | Independent |
It is important to note that in natural waters, other factors such as the presence of organic ligands and mineral surfaces can also influence the pH-dependence of Fe(II) oxidation. dss.go.th
Oxidative Adsorption of Ferrous Iron at Mineral-Water Interfaces
The interaction of dissolved ferrous iron (Fe²⁺) with mineral surfaces is a critical process in soils, sediments, and aquatic environments. rsc.org This interaction often involves the oxidative adsorption of Fe²⁺, where the mineral surface facilitates the oxidation of Fe²⁺ to Fe³⁺. researchgate.netwustl.edu Clay minerals and iron oxides are particularly important surfaces for this process. rsc.orgrsc.org
The process of oxidative adsorption can be described by several key steps:
Sorption: Fe²⁺ in solution is initially sorbed onto the mineral surface. This can involve the formation of outer-sphere or inner-sphere complexes. researchgate.net
Electron Transfer: An electron is transferred from the adsorbed Fe²⁺ to an acceptor, which can be structural Fe³⁺ within the mineral lattice or another oxidant. researchgate.net This electron transfer can occur even when Fe²⁺ is in an outer-sphere complex, suggesting that inner-sphere complexation is not always a prerequisite for oxidation. researchgate.net
Formation of Fe(III) Phases: The newly formed Fe³⁺ can then hydrolyze and form various iron(III) oxyhydroxide phases on the mineral surface, such as ferrihydrite and lepidocrocite. rsc.orgrsc.org
The nature of the mineral surface plays a significant role in the kinetics and products of oxidative adsorption. For instance, clay minerals can induce the partial oxidation of Fe²⁺ even under anoxic conditions. rsc.org Upon exposure to air, the remaining sorbed Fe²⁺ is rapidly and completely oxidized. rsc.org
The pH of the surrounding water is also a crucial factor, with higher pH values generally enhancing the adsorption of Fe²⁺ and catalyzing its subsequent oxidation on mineral surfaces. researchgate.net
The oxidative adsorption of Fe²⁺ has important implications for the mobility and bioavailability of iron, as well as for the fate of various contaminants that can be co-precipitated with or adsorbed onto the newly formed iron(III) minerals. rsc.org
Biotic and Abiotic Oxidation Processes in Natural Environments
In natural settings, the oxidation of iron(II) hydroxide can occur through both biological (biotic) and non-biological (abiotic) pathways. These processes are fundamental to the iron cycle and influence the fate of many other elements.
Abiotic Oxidation: The chemical oxidation of Fe(OH)₂ is primarily driven by the presence of dissolved oxygen. allrounder.aiphotoshelter.com The rate of this reaction is significantly influenced by pH, with faster oxidation occurring at higher pH values. libretexts.orgchemguide.co.uk The initial product of this oxidation is often a mixed Fe(II)-Fe(III) hydroxide, which can further transform into more stable iron(III) oxides like goethite and lepidocrocite. acs.org The process involves the transfer of electrons from Fe(II) to an oxidizing agent, leading to the formation of Fe(III). libretexts.org
Biotic Oxidation: Many microorganisms can utilize the energy released from the oxidation of Fe(II) to Fe(III) for their metabolic activities. mdpi.comnsf.gov This microbial iron oxidation can be a dominant process in environments where the chemical oxidation rate is slow, such as at circumneutral pH and low oxygen concentrations. nsf.govresearchgate.net Iron-oxidizing bacteria, such as Sideroxydans lithotrophicus, can significantly accelerate the oxidation of Fe(II). nsf.gov The presence of organic ligands can have complex effects on biotic oxidation, with some accelerating the process and others inhibiting it. nsf.gov In some cases, biotic and abiotic oxidation processes are intertwined, with microorganisms creating microenvironments that favor abiotic reactions. researchgate.net
The interplay between biotic and abiotic oxidation of iron(II) hydroxide is a key factor in the formation of various iron minerals in soils, sediments, and aquatic systems. acs.orgmdpi.com
Redox Reactivity
The redox reactivity of iron(II) hydroxide is a defining characteristic, making it a potent reducing agent in many environmental systems. This reactivity is centered around the ability of the Fe(II) ion to donate an electron.
Reduction of Adsorbed Anions (e.g., Selenite (B80905), Selenate) by Fe(II)
Iron(II) hydroxide can effectively reduce adsorbed oxyanions of various contaminants, such as selenite (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻). The process generally involves the initial adsorption of the anion onto the surface of the Fe(OH)₂, followed by an electron transfer from the Fe(II).
For instance, selenite is rapidly removed from aqueous solutions by iron(II) hydroxide, with removal efficiencies exceeding 99% within 30 minutes in some studies. rsc.org The primary mechanism involves the reduction of Se(IV) in selenite to elemental selenium (Se(0)), which is a less mobile and less bioavailable form. rsc.orgresearchgate.net The reaction is a surface-mediated process where selenite is first adsorbed and then reduced. rsc.org
Similarly, selenate can be reduced by iron(II) hydroxide, though the reaction rate is generally slower than that of selenite. google.comacs.org The reduction of selenate also leads to the formation of elemental selenium. google.comacs.org The process involves an initial rapid uptake, likely due to anion exchange, followed by a slower reduction step. acs.org The reduction of both selenite and selenate by Fe(II) is a critical process for the immobilization of selenium in the environment.
Reductive Capacity of Fe(II)-Bearing Minerals (e.g., Green Rusts) Towards Contaminants
Green rusts are mixed Fe(II)-Fe(III) hydroxides that exhibit significant reductive capacity towards a wide range of environmental contaminants. acs.orgscielo.br These minerals are often formed as intermediate products during the oxidation of Fe(II) or the reduction of Fe(III) minerals. acs.org Their layered structure and the presence of reactive Fe(II) make them highly effective reductants. acs.orgenvchemgroup.com
Green rusts have been shown to reduce a variety of contaminants, including:
Halogenated organic compounds: Green rusts can degrade compounds like trichloronitromethane and haloacetic acids through reductive dehalogenation. acs.org
Inorganic ions: They are capable of reducing nitrate (B79036) to ammonium (B1175870) and chromate (B82759) to the less toxic Cr(III). scielo.br
Heavy metals and radionuclides: Green rusts can reduce and immobilize contaminants such as uranium (U(VI) to U(IV)). acs.orgenvchemgroup.comukri.org
The reductive transformation of contaminants by green rusts often leads to their incorporation into the mineral structure or the formation of less soluble and less mobile phases, thereby playing a crucial role in natural attenuation and engineered remediation systems. acs.orgscielo.brukri.org
| Contaminant Class | Examples | Reduction Products | Reference |
| Halogenated Organics | Trichloronitromethane, Haloacetic acids | Methylamine, Dehalogenated products | acs.org |
| Inorganic Ions | Nitrate (NO₃⁻), Chromate (CrO₄²⁻) | Ammonium (NH₄⁺), Cr(III) species | scielo.br |
| Radionuclides | Uranium (U(VI)) | U(IV) as UO₂ nanoparticles | acs.orgenvchemgroup.com |
Interfacial Electron Transfer Processes
The reactivity of iron(II) hydroxide is often governed by electron transfer processes that occur at the mineral-water interface. osti.govresearchgate.net When Fe(II) is adsorbed onto the surface of an iron(III) oxide, an electron can be transferred from the adsorbed Fe(II) to the Fe(III) within the mineral lattice. researchgate.net This interfacial electron transfer is a key step in many redox reactions involving iron minerals.
This process can catalyze the transformation of poorly crystalline iron(III) oxides into more stable forms like goethite and magnetite. researchgate.net The electron transfer destabilizes the original mineral structure, facilitating its dissolution and the subsequent precipitation of a new, more crystalline phase. osti.gov The efficiency of this electron transfer can be influenced by the crystal structure of the iron oxide and the presence of other ions in solution. osti.gov Understanding these interfacial electron transfer processes is crucial for predicting the long-term fate of iron minerals and associated contaminants in the environment.
Catalytic Redox Cycling in Advanced Oxidation Processes
Iron(II) hydroxide plays a significant role in advanced oxidation processes (AOPs), which are used for the treatment of contaminated water. researchgate.net In these processes, Fe(II) acts as a catalyst to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), from oxidants like hydrogen peroxide (H₂O₂) in the Fenton reaction. researchgate.net
Recent advancements in AOPs focus on enhancing the Fe(II)/Fe(III) redox cycling to improve the efficiency of contaminant degradation. engineering.org.cnmdpi.com This includes the use of co-catalysts and modified iron-based materials to accelerate the reduction of Fe(III) back to Fe(II). mdpi.combohrium.com The catalytic activity of iron in these systems is highly dependent on factors such as pH and the presence of complexing agents. researchgate.net
Dissolution Kinetics
The dissolution of iron(II) hydroxide is a critical process that controls the concentration of dissolved Fe(II) in aqueous environments. The kinetics of this dissolution are influenced by several factors, including pH, temperature, and the presence of complexing ligands.
Under alkaline conditions, the dissolution of iron hydroxides can be the rate-limiting step in the transformation of amorphous phases to more crystalline forms. nih.govresearchgate.netacs.org For example, the formation of goethite from amorphous ferrihydrite is often controlled by the dissolution rate of the ferrihydrite. nih.govresearchgate.netacs.org
Recent models have been developed to predict the dissolution kinetics of iron hydroxides by considering the speciation of iron in both the solid and aqueous phases. nih.govresearchgate.netacs.orgarxiv.org These models highlight that the rate of dissolution can be dependent on the morphology of the particles and the specific iron hydrolysis products present in solution. nih.gov The reductive dissolution of iron hydroxides, where the dissolution is coupled to a reduction process, is also a key mechanism in anoxic environments, leading to the formation of secondary minerals like magnetite. acs.org
pH-Dependent Solubility and Solubility Product Constants (Ksp)
The solubility of iron(II) hydroxide is significantly influenced by the pH of the aqueous solution. As a sparingly soluble compound, its dissolution in water establishes an equilibrium between the solid phase and its constituent ions, Fe²⁺ and OH⁻. This equilibrium is described by the solubility product constant (Ksp). The dissociation of iron(II) hydroxide in water can be represented by the following equation:
Fe(OH)₂(s) ⇌ Fe²⁺(aq) + 2OH⁻(aq)
The Ksp expression is given by: Ksp = [Fe²⁺][OH⁻]²
Various studies have reported different values for the Ksp of Fe(OH)₂, which can be attributed to factors such as temperature and the specific experimental conditions.
Table 1: Solubility Product Constants (Ksp) for Iron(II) Hydroxide
| Ksp Value | Temperature (°C) | Source |
|---|---|---|
| 8.0 x 10⁻¹⁶ | 25 | wikipedia.org |
Factors Influencing Precipitation and Transformation Rates
The precipitation of iron(II) hydroxide and its subsequent transformation into other iron compounds are governed by a multitude of factors. These include:
pH: The pH of the solution is a critical factor. mdpi.commdpi.com Optimal formation of magnetite from iron(II) and iron(III) ions typically occurs in an alkaline environment, with pH levels ranging from 9 to 11. mdpi.com Deviations from this range can lead to the formation of other iron oxides. mdpi.com At pH values of 8.5, ferrihydrite can be a significant product, which can then transform into magnetite at higher pH values (≥10). mdpi.com
Initial Iron Concentration: The concentration of Fe²⁺ ions plays a crucial role in determining the resulting iron oxide phase. mdpi.commdpi.com A high concentration of Fe²⁺ can promote the formation of magnetite. mdpi.com However, an excessively high ratio of Fe²⁺ to Fe³⁺ may favor the formation of other phases like goethite and hematite (B75146). mdpi.com
Temperature: Temperature influences the rate of transformation reactions. For example, the transformation of magnetite to maghemite and subsequently to hematite is affected by temperature. researchgate.netresearchgate.net The production of green rust has been observed to be lower as temperature increases.
Presence of Oxidizing Agents: The presence of an oxidizing medium, such as air, can lead to the oxidation of Fe²⁺ to Fe³⁺, influencing the final product. For instance, in an oxidizing medium, the reverse co-precipitation of ferrous/ferric blended salt can produce maghemite as a dominant phase instead of magnetite. researchgate.net
Presence of Other Ions: The presence of other anions and cations in the solution can direct the transformation pathway. For example, the presence of anions like chloride, sulfate, or carbonate is necessary for the formation of the corresponding green rust varieties. wikipedia.org Phosphates in high concentrations can suppress the formation of goethite and lead to the formation of phosphated ferrihydrite. researchgate.net
Reductive Dissolution of Iron(III) Hydroxides
Dissolved and sorbed ferrous iron (Fe(II)) produced during the reductive dissolution of iron oxides can induce structural changes in the host Fe(III)-hydroxide minerals. osti.gov This can lead to the formation of Fe(II)-bearing minerals such as magnetite and green rust. osti.gov The process involves an electron transfer from the reductant to the Fe(III) in the oxide, reducing it to Fe(II), which may then be released into the solution. dtu.dk In many natural water environments, reductive dissolution is the primary mechanism for dissolving iron oxides. dtu.dk The presence of Fe²⁺ can catalyze the transformation of less stable iron(III) oxyhydroxides like ferrihydrite and lepidocrocite into more stable phases like magnetite. osti.govdtu.dk The rate of these transformations is influenced by the concentration of aqueous Fe(II). osti.gov
Phase Transformations and Crystallization Pathways
Transformation to Iron(II,III) Oxide (Magnetite)
Under anaerobic conditions, iron(II) hydroxide can be transformed into magnetite (Fe₃O₄). This process is famously described by the Schikorr reaction: wikipedia.orgwikipedia.org
3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.orgwikipedia.org
This reaction involves the anaerobic oxidation of two Fe(II) ions to Fe(III) by water protons, which are reduced to molecular hydrogen, followed by the dehydration of the iron hydroxides to form the more thermodynamically stable magnetite. wikipedia.org The formation of magnetite is highly sensitive to pH, with an optimal range typically between 9 and 11. mdpi.com The concentration of Fe²⁺ is also a critical factor; a sufficient supply is needed for the formation of the mixed-valence magnetite structure. mdpi.com The transformation can be influenced by temperature and the presence of other ions. mdpi.comresearchgate.net For instance, at pH values of 10 and above, precipitates from iron solutions can be predominantly the magnetite phase. mdpi.com
Formation of Mixed-Valent Iron(II)/Iron(III) Layered Double Hydroxides (Green Rusts)
Green rusts are mixed-valent iron(II)/iron(III) hydroxides with a layered double hydroxide (LDH) structure. wikipedia.org They are often formed as intermediate products during the oxidation of iron(II) hydroxide in the presence of certain anions. wikipedia.org The structure can be visualized as the insertion of anions and water molecules between brucite-like layers of iron(II) hydroxide. wikipedia.org
The formation of green rust can occur from the oxidation of a Fe(OH)₂ precipitate. academie-sciences.fr The specific type of green rust formed depends on the anion present in the solution, such as chloride (Cl⁻), sulfate (SO₄²⁻), or carbonate (CO₃²⁻). wikipedia.orgacademie-sciences.fr For example, carbonate green rust has the general formula [Fe²⁺₄Fe³⁺₂(OH)⁻₁₂]²⁺ · [CO₃²⁻·2H₂O]²⁻. wikipedia.org These compounds have been identified in the corrosion of iron and steel and can also be formed through biological processes. wikipedia.orgtandfonline.com The formation of green rust is favored under weakly acidic to alkaline conditions in suboxic environments. tandfonline.com
Amorphous to Crystalline Phase Transitions (e.g., Ferrihydrite to Goethite or Lepidocrocite)
Amorphous iron(III) hydroxide, often in the form of ferrihydrite, is a thermodynamically unstable phase that tends to transform into more crystalline and stable forms such as goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). leeds.ac.ukresearchgate.net This transformation is a critical process in many geochemical environments, influencing the fate of various elements and the properties of soils and sediments. leeds.ac.uk
The transformation of ferrihydrite can proceed through different pathways, primarily dissolution-reprecipitation and solid-state transformation. researchgate.netiaea.org The dominant mechanism is largely dictated by environmental conditions such as pH and temperature. iaea.org
Ferrihydrite to Goethite: The transformation to goethite often occurs via a dissolution-reprecipitation mechanism, especially in acidic and basic solutions. leeds.ac.ukunl.edu At circumneutral pH, where ferrihydrite's solubility is low, this conversion is significantly slower and often requires a catalyst like aqueous Fe(II). leeds.ac.uk The presence of Fe(II) can accelerate the transformation by facilitating electron transfer and atom exchange between the solid and aqueous phases. nih.gov Studies have shown that atoms originally in the ferrihydrite are more likely to form goethite, while those from the aqueous phase tend to form lepidocrocite. nih.gov The presence of existing goethite crystals can also promote the formation of more goethite, acting as a template for nucleation and growth. nih.gov
Ferrihydrite to Lepidocrocite: Lepidocrocite formation is often favored at lower Fe(II) concentrations and can be an intermediate phase in the transformation to goethite and magnetite. researchgate.netacs.org The presence of certain ions can also influence the formation of lepidocrocite. For instance, the presence of rare earth elements like lanthanum can lead to the transformation of ferrihydrite into lepidocrocite. mdpi.com
The transformation pathways are competitive, and the final product composition depends on the relative rates of formation of each crystalline phase. researchgate.net For example, while Fe(II)-catalyzed transformation at pH <7 favors the formation of lepidocrocite and goethite, higher Fe(II) concentrations and pH >7 can lead to the formation of magnetite. acs.org
Influence of Environmental Parameters (pH, Temperature, Ion Concentration) on Phase Stability
The stability and transformation pathways of iron hydroxides are highly sensitive to a range of environmental parameters. These factors dictate the kinetics and thermodynamics of the phase transitions, ultimately determining which iron oxide mineral will form and persist.
pH: The pH of the surrounding solution is a master variable governing the transformation of amorphous iron(III) hydroxide. researchgate.net
Goethite formation is favored in both acidic (pH 2–5) and alkaline (pH 10–14) conditions. researchgate.net
Hematite (α-Fe₂O₃) formation is generally favored at neutral pH values (around 7). researchgate.net
At circumneutral pH, the transformation of ferrihydrite to more crystalline phases is slow due to its low solubility. leeds.ac.uknih.gov However, at highly alkaline pH (>13), the transformation rate increases significantly. nih.govacs.org For instance, the half-life of 2-line ferrihydrite decreases from months at pH 2 to just under 5 hours at pH 14. nih.gov
Temperature: Temperature plays a crucial role in the kinetics of phase transformations.
Increasing temperature generally accelerates the transformation of amorphous iron hydroxide to crystalline phases. leeds.ac.ukkyoto-u.ac.jp For example, the rate constant for the ferrihydrite to goethite conversion increases markedly from 21 to 90 °C. leeds.ac.uk
Higher temperatures (>60°C) can favor the formation of hematite during the Fe(II)-catalyzed recrystallization of ferrihydrite. researchgate.net Some studies suggest that above 50°C, ferrihydrite consistently transforms to hematite, regardless of the pH. researchgate.net
Thermal treatment of sludge containing iron hydroxide can lead to its transformation to α-Fe₂O₃, which can, in turn, affect the leaching behavior of associated elements like arsenic. jst.go.jp
Ion Concentration: The presence and concentration of various ions in the solution can significantly influence the transformation pathways and the resulting mineral phases.
Fe(II) concentration: The concentration of aqueous Fe(II) is a critical factor. Low concentrations tend to favor the formation of lepidocrocite, while higher concentrations can lead to the formation of goethite and magnetite. researchgate.netacs.org
Other ions: Anions such as chloride, sulfate, and nitrate can affect the transformation process. acs.orgosti.gov For example, in the presence of chloride ions, hydrolysis of iron(III) can lead to the formation of akaganeite. uni-konstanz.de The presence of rare earth elements has also been shown to alter the transformation products of ferrihydrite. mdpi.com
The following table summarizes the influence of these key environmental parameters on the transformation of amorphous iron hydroxide:
| Parameter | Influence on Transformation | Resulting Phases |
| pH | Master variable controlling transformation rates and pathways. researchgate.net | Goethite (acidic & alkaline), Hematite (neutral). researchgate.net |
| Temperature | Accelerates transformation kinetics. leeds.ac.uk | Higher temperatures can favor hematite formation. researchgate.netresearchgate.net |
| Ion Concentration | Fe(II) concentration dictates the product. researchgate.netacs.org Other ions can alter pathways. acs.orgosti.govuni-konstanz.de | Lepidocrocite (low Fe(II)), Goethite/Magnetite (high Fe(II)). researchgate.netacs.org |
Impact of Wet/Dry Climatic Cycles on Corrosion Product Evolution
Alternating wet and dry conditions, characteristic of many atmospheric environments, have a profound impact on the corrosion of iron and the evolution of its corrosion products. These cycles can accelerate corrosion rates and lead to the formation of complex layers of iron oxides and oxyhydroxides. onepetro.orgresearchgate.net
During wet cycles, a thin electrolyte film forms on the iron surface, facilitating electrochemical corrosion reactions. onepetro.org The corrosion rate during these periods is influenced by the electrolyte layer thickness, ionic strength, and the duration of the wetting cycle. onepetro.orgresearchgate.net The presence of salts, which can be hydroscopic, can lower the critical relative humidity required for water film formation and increase the corrosivity (B1173158) of the electrolyte. onepetro.org
As the surface dries, the concentration of dissolved species, such as chloride ions, increases, which can accelerate corrosion. onepetro.orgresearchgate.net The corrosion products formed during these cycles typically consist of layers of various iron oxides and oxyhydroxides.
Key research findings on the impact of wet/dry cycles include:
Accelerated Corrosion: Corrosion rates under wet/dry cycles can be up to three times higher than under continuously immersed conditions. onepetro.orgresearchgate.net This acceleration is attributed to factors like the reduction of Fe(III) in the corrosion product layer, increased chloride concentration during evaporation, and enhanced oxygen transport through the thin electrolyte layer. onepetro.orgresearchgate.net
Composition of Corrosion Products: The specific iron oxide phases that form depend on factors such as the concentration of pollutants like chloride and sulfur dioxide.
At low chloride concentrations, the corrosion products often consist of lepidocrocite (γ-FeOOH) and magnetite (Fe₃O₄). onepetro.orgresearchgate.net
At higher chloride concentrations, the formation of akaganeite (β-FeOOH) has been observed. onepetro.orgresearchgate.net
In SO₂-polluted atmospheres, the rust can contain amorphous ferric oxyhydroxides, likely ferrihydrite, and poorly crystallized α-FeOOH. csic.espeacta.org
Evolution of Corrosion Layers: With repeated wet/dry cycles, a thick layer of corrosion products can develop. For instance, high-purity iron subjected to ten wet and dry cycles developed a thick layer of γ-FeOOH. onepetro.org On weathering steel, these cycles can lead to the formation of an adherent, compact layer of corrosion products. peacta.org The rise in temperature during the dry period can also influence the composition of the corrosion layer, with some studies noting the formation of an intermediate layer of α-FeOOH on weathering steel under such conditions. osti.gov
The following table presents a summary of corrosion products identified under different wet/dry cycle conditions:
| Condition | Identified Corrosion Products | Reference(s) |
| Low Chloride Concentration | Lepidocrocite (γ-FeOOH), Magnetite (Fe₃O₄) | onepetro.org, researchgate.net |
| High Chloride Concentration | Akaganeite (β-FeOOH) | onepetro.org, researchgate.net |
| SO₂-Polluted Atmosphere | Amorphous ferric oxyhydroxides (Ferrihydrite), poorly crystallized Goethite (α-FeOOH) | csic.es, peacta.org |
Ostwald Ripening and Growth Mechanisms of Iron Oxyhydroxide Clusters
The formation and growth of iron oxyhydroxide particles, from initial nucleation to the development of larger crystalline structures, is a complex process involving several mechanisms. One of the key processes governing the evolution of these particles is Ostwald ripening.
Ostwald Ripening: This is a thermodynamically driven process where smaller, less stable particles dissolve and redeposit onto the surface of larger, more stable particles. nih.gov This occurs because smaller particles have a higher surface energy and, consequently, higher solubility than larger particles. nih.gov In the context of iron oxyhydroxides, this means that smaller, initial precipitates will dissolve over time, providing the material for the growth of larger, more crystalline phases like goethite and hematite.
The effectiveness of Ostwald ripening is particularly pronounced for very small particles (less than 50 micrometers), where slight size variations lead to significant differences in solubility. nih.gov The confined pore spaces in materials like sandstone can maintain the small particle sizes of iron oxide precipitates, making them susceptible to Ostwald ripening over long periods. nih.gov
Growth Mechanisms of Iron Oxyhydroxide Clusters: The initial stages of iron oxyhydroxide formation involve the hydrolysis of Fe(III) ions, leading to the formation of monomeric and then polynuclear species. acs.orgresearchgate.net These small clusters then grow and aggregate to form larger particles. Several growth mechanisms have been proposed:
Monomer Addition: This mechanism involves the attachment of individual ions or small polycations from the solution onto the surface of a growing particle. nih.gov
Aggregation-Based Growth: In this pathway, small, pre-formed nanoparticles (2-3 nm) aggregate and then rotate to align their crystal lattices before fusing together. acs.org This process, also known as oriented aggregation, leads to the formation of coarser, polycrystalline materials. acs.org
Cluster-Cluster Addition: This involves the aggregation of larger pre-formed clusters of particles. nih.gov
The specific growth pathway can depend on the solution conditions. For example, studies on the formation of Fe(III) oxyhydroxide from Fe(III) nitrate solutions at pH 3 have shown a multi-step process involving rapid polymerization to form small polycations, followed by their aggregation into larger primary particles, which then aggregate further into secondary particles and flocs. nih.gov
The aging of initially formed iron oxyhydroxide clusters can lead to their growth and transformation into more stable phases like goethite and lepidocrocite through Ostwald ripening. rsc.org
Inhibition of Crystallization and Transformation by Surface-Complexing Oxyanions (e.g., Phosphate)
The crystallization and transformation of amorphous iron hydroxides can be significantly inhibited by the presence of certain surface-complexing oxyanions, with phosphate (B84403) (PO₄³⁻) being a particularly well-studied example. researchgate.netacs.orgresearchgate.net These anions adsorb onto the surface of iron hydroxide particles, altering their reactivity and transformation pathways.
Mechanism of Inhibition by Phosphate:
Phosphate ions have a strong affinity for iron hydroxide surfaces and can form inner-sphere complexes. researchgate.net This surface complexation has several effects that inhibit transformation:
Hindrance of Dissolution: The primary mechanism by which phosphate inhibits the transformation of ferrihydrite to goethite is by hindering the dissolution of the ferrihydrite particles. researchgate.net Since the transformation to goethite often proceeds via a dissolution-reprecipitation mechanism, slowing down dissolution effectively slows down the entire transformation process.
Blocking of Growth Sites: By binding to the surface, phosphate ions can block the sites where new crystal growth would occur, thereby inhibiting the growth of more stable crystalline phases. vliz.be
Dehydration of the Surface: The adsorption of phosphate can dehydrate the surface of the iron oxyhydroxide clusters, which can also decrease their dissolution rate. researchgate.net
Impact on Transformation Products and Rates:
The presence of phosphate not only slows down the transformation but can also alter the final crystalline products:
Inhibition of Goethite Formation: Even low levels of phosphate (e.g., 1 mole %) can suppress the formation of goethite and instead favor the formation of hematite (α-Fe₂O₃). researchgate.net
Stabilization of Amorphous Phase: At higher phosphate concentrations, the ferrihydrite can remain in its amorphous state for extended periods, even after hundreds of hours. researchgate.net
Decreased Transformation Rate: The rate of ferrihydrite transformation can decrease by an order of magnitude in the presence of just 1 mole % phosphate at pH 12. researchgate.net
Comparison with Other Oxyanions:
Other oxyanions, such as arsenate (AsO₄³⁻) and sulfate (SO₄²⁻), also inhibit the transformation of ferrihydrite, but the strength of the inhibition depends on the type and strength of the surface complex formed.
Arsenate: The impact of arsenate on the rate and pathway of ferrihydrite transformation is comparable to that of phosphate, which is attributed to their similar inner-sphere complexation on the ferrihydrite surface. researchgate.netacs.org
Sulfate: Sulfate, which can also form inner-sphere complexes, has been shown to decrease the rate of transformation. acs.orgosti.gov
Nitrate: In contrast, weakly bonding outer-sphere complexes, such as those formed by nitrate (NO₃⁻), have a much smaller inhibitory effect. acs.orgosti.gov
Kinetic modeling has shown a significant decrease in the rate of ferrihydrite transformation for surface complexes dominated by strong inner-sphere bonding (like sulfate and arsenate) compared to those with weak outer-sphere bonding (like nitrate). acs.orgosti.gov
The following table summarizes the inhibitory effects of different oxyanions on ferrihydrite transformation:
| Oxyanion | Bonding Type | Inhibitory Effect | Impact on Products | Reference(s) |
| Phosphate (PO₄³⁻) | Strong Inner-Sphere | Strong inhibition of transformation. | Suppresses goethite, favors hematite or amorphous phase. | researchgate.net, acs.org, researchgate.net |
| Arsenate (AsO₄³⁻) | Strong Inner-Sphere | Strong inhibition, comparable to phosphate. | Favors hematite over goethite. | researchgate.net, acs.org, osti.gov, acs.org |
| Sulfate (SO₄²⁻) | Inner-Sphere | Significant inhibition. | Favors hematite over goethite. | acs.org, osti.gov |
| Nitrate (NO₃⁻) | Weak Outer-Sphere | Weak inhibition. | Less impact on product distribution. | acs.org, osti.gov |
Global Biogeochemical Cycling of Iron
The biogeochemical cycling of iron is a fundamental process that affects the productivity of ecosystems and the mobility of many elements. Iron(II) hydroxide plays a crucial, albeit often transient, role in this cycle.
Ubiquitous Presence and Reactivity in Earth-Surface Environments
Iron is one of the most abundant elements in the Earth's crust and is biochemically active and widely distributed. mdpi.com While iron can exist in a range of oxidation states, it is predominantly found in its +2 (ferrous) or +3 (ferric) state in nature. wikipedia.org The transformation between these two states is a cornerstone of many biogeochemical cycles. In oxygen-deficient (anoxic) environments, dissolved iron often exists in its reduced Fe²⁺ form. When this iron-rich groundwater comes into contact with oxygenated surface waters, such as in natural springs, the Fe²⁺ is oxidized to Fe³⁺. wikipedia.org This oxidation leads to the precipitation of insoluble iron hydroxides, with iron(II) hydroxide often acting as an intermediate before the formation of more stable iron(III) hydroxides. This process is a key component in the formation of certain sedimentary rocks and influences the distribution of iron in the Earth's crust.
Influence on the Cycling and Mobility of Associated Elements (e.g., As, C, Mn, N, O, P, S)
The cycling of iron hydroxides is intricately linked to the turnover of other critical elements. diva-portal.org Changes in the solubility of iron due to redox transformations can indirectly influence the mobility of elements such as phosphorus, carbon, and metals like arsenic. core.ac.uk This has significant consequences for the fate of nutrients and contaminants in the environment. core.ac.uk For instance, iron (hydr)oxides play a complex but important dual role in the decomposition and storage of organic matter in coastal wetlands. diva-portal.org In these environments, amorphous iron hydroxides can act as electron acceptors for microbial respiration, influencing the decomposition of organic matter.
The interaction between iron and nitrogen cycles is also significant. Iron oxides can serve as electron donors for autotrophic denitrification, where NO₃⁻ is nonbiologically reduced, releasing Fe(II) and generating excessive NH₄⁺. mdpi.com Furthermore, the redox cycling of iron and manganese affects alkalinity in stratified water columns, with manganese carbonate precipitation playing a critical role. copernicus.org This highlights the interconnectedness of these elemental cycles and the central role of iron hydroxides.
Iron Redox Reactions in Groundwater Systems
In groundwater systems, iron redox reactions are a subject of increasing attention in geochemistry and biogeochemistry. mdpi.com The transformation between Fe(II) and Fe(III) is driven by the biochemical conditions of the groundwater system, which can be strongly affected by human activities and pollutants. mdpi.com Under anoxic conditions, the degradation of organic matter can lower the pH, creating an environment where dissolved Fe²⁺ concentrations can rise. usra.edu In such conditions, Fe(OH)₂, a ferrous hydroxide phase, can form and serve as a precursor to the formation of other minerals like authigenic magnetite and iron-phyllosilicate minerals in the presence of dissolved silica. usra.edu The formation of Fe(OH)₂ requires anoxic conditions. usra.edu The introduction of oxygen into these systems, either naturally or through anthropogenic influence, leads to the oxidation of Fe(II) to Fe(III) and the precipitation of ferric oxyhydroxides. uottawa.ca
| Factor | Influence on Iron in Groundwater |
| Acidification | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |
| Anoxia | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |
| Warming | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |
| Reducing Pollutants | Promotes migration of Fe into groundwater (Fe(III)→Fe(II)) |
| Oxygenation | Promotes migration of Fe into the media (Fe(II)→Fe(III)) |
This table summarizes the general influence of various environmental factors on the mobility of iron in groundwater systems. mdpi.com
Diurnal Variations in Dissolved Iron(II) Concentrations in Acidic Waters Attributed to Photochemical Processes
Sunlight can be a significant driver for many biogeochemical element cycles in aquatic systems. rsc.org The sunlight-induced photochemical reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)) can be an important source of dissolved Fe²⁺ in aqueous and sedimentary environments. rsc.org This process can occur through direct ligand-to-metal charge transfer or by photochemically produced radicals. rsc.org In acidic waters rich in Fe(II), photochemically formed Fe(II) can reach concentrations of up to 100 micromolar. rsc.org This photochemically produced Fe(II) can serve as an additional electron donor for various types of bacteria. rsc.org The photoreduction of iron hydroxides is known to exert a significant influence over many biogeochemical processes in streams impacted by acid mine drainage. The reactivity of these iron hydroxides can decrease as they age and become more crystalline.
Formation in Oxygen-Limited, Iron(II)-Rich Subsurface Environments
Iron(II) hydroxide readily forms in oxygen-limited, iron(II)-rich subsurface environments. usra.edu These conditions are often found in groundwater systems where dissolved iron is present in its reduced Fe²⁺ form. wikipedia.org The formation of Fe(OH)₂ is a critical step in the iron cycle in these environments, often preceding the formation of more stable iron minerals. usra.edu For its synthesis in a laboratory setting, to obtain a stabilized product, stringent oxygen-free (anoxic) conditions are required due to its high susceptibility to oxidation.
Contaminant Immobilization and Sequestration Mechanisms
Iron(II) hydroxide has demonstrated significant potential for the removal of various toxic substances from water systems. Its utility in environmental remediation stems from its ability to reduce and co-precipitate contaminants. For example, it has been investigated for the removal of toxic selenate and selenite from water. wikipedia.org In this process, iron(II) hydroxide reduces these ions to elemental selenium, which is insoluble and precipitates out of the water. wikipedia.org Similarly, it can be effective in removing other heavy metals, such as hexavalent chromium and nickel, by reducing them to less toxic and less mobile forms. The contaminants can be adsorbed onto the surface of the iron(II) hydroxide particles and subsequently co-precipitated.
The positively charged surface of iron(II) hydroxide allows for the easy adsorption of anions like selenite and selenate, where they are subsequently reduced by Fe²⁺. wikipedia.org The resulting products are poorly soluble. wikipedia.org Iron hydroxides, in general, are known to form stable chemical bonds with pollutants and are considered more efficient than conventional activated carbon absorption for removing certain contaminants. thechemicalengineer.com
| Contaminant | Removal Mechanism with Fe(OH)₂ |
| Selenate (SeO₄²⁻) | Reduction to elemental selenium (Se⁰) and precipitation. wikipedia.org |
| Selenite (SeO₃²⁻) | Reduction to elemental selenium (Se⁰) and precipitation. wikipedia.org |
| Hexavalent Chromium (Cr⁶⁺) | Reduction to less toxic and less mobile forms. |
| Nickel (Ni²⁺) | Reduction to less toxic and less mobile forms. |
| Dyes (e.g., Congo Red) | Adsorption onto iron hydroxide coatings. thechemicalengineer.com |
| Phosphates (PO₄³⁻) | Adsorption and removal from water. promindsa.com |
| Arsenic (As) | Adsorption and removal from water. promindsa.com |
This table summarizes the mechanisms by which iron(II) hydroxide and other iron hydroxides can immobilize and sequester various environmental contaminants.
Adsorption Processes on Iron Hydroxide and Oxyhydroxide Surfaces
The surfaces of iron hydroxides and oxyhydroxides are highly reactive and possess a strong affinity for a wide range of dissolved species. The adsorption properties of these materials are largely governed by the presence of surface hydroxyl groups. nih.gov When iron ions at the mineral surface are exposed to water, they coordinate with hydroxyl groups, which can then protonate or deprotonate depending on the pH of the surrounding solution. nih.gov This develops a surface charge that is a key factor in the adsorption of contaminants. nih.gov
The adsorption mechanism often involves a ligand exchange, where aqueous species replace water molecules or hydroxide ions in the coordination sphere of the surface iron atoms. nih.gov This can lead to the formation of inner-sphere complexes, where the adsorbate is directly bonded to the iron center. For instance, both arsenate and arsenite species are known to form inner-sphere complexes with iron oxyhydroxides, creating bidentate binuclear or monodentate mononuclear complexes depending on the specific mineral phase. nih.gov Similarly, silicate (B1173343) anions form strong metal-bonded species on a variety of iron (oxyhydr)oxide minerals over a broad pH range through ligand exchange with surface hydroxo groups. acs.orgnih.gov
The effectiveness of iron hydroxides as adsorbents is also due to their high surface area to volume ratio, particularly in the case of nanoparticles, which provides a high density of active sites for adsorption. nih.gov
Co-precipitation with Forming Iron Oxides/Hydroxides
Co-precipitation is a significant process where dissolved contaminants are incorporated into the structure of newly forming iron oxides and hydroxides. This process effectively removes pollutants from the aqueous phase by trapping them within the solid mineral matrix. As iron(II) in solution is oxidized to iron(III), it precipitates as various iron(III) oxyhydroxides like ferrihydrite. nih.gov During this phase transformation, contaminants can be adsorbed onto the surface of the initial precipitates and subsequently become encapsulated as the mineral crystals grow and aggregate. nih.gov
This mechanism is particularly relevant for the immobilization of elements like antimony (Sb). nih.gov The transformation of metastable iron(III) oxyhydroxides is considered a prominent process for the removal of antimony from wastewater. nih.gov As ferrihydrite transforms into more stable minerals such as goethite and hematite, it can effectively sequester Sb(V). nih.gov
Reductive Immobilization of Pollutants by Fe(II)-Bearing Minerals
Minerals containing iron(II), including Fe(OH)₂, can act as powerful reducing agents, leading to the transformation and immobilization of various environmental contaminants. The redox potential of Fe(II) is influenced by its chemical environment, such as the type and arrangement of ligands in the mineral structure. nih.govscinito.ai Surface-bound Fe(II) on iron-containing minerals plays a significant role in the natural attenuation of reducible pollutants in subsurface environments. nih.gov
This reductive transformation can affect a range of pollutants, including:
Halogenated hydrocarbons : These can be dehalogenated by Fe(II)-bearing minerals. nih.gov
Nitroaromatic compounds : These can be reduced to their corresponding amines. nih.govacs.org
Radionuclides and heavy metals : Elements like hexavalent chromium can be reduced to less mobile forms. acs.org
Studies have shown that the reactivity of different Fe(II)-mineral systems varies significantly. For instance, the surface-area-normalized reaction rates for the reduction of certain pollutants generally increase in the order of Fe(II) + siderite < Fe(II) + iron oxides < Fe(II) + iron sulfides. nih.govresearchgate.net This highlights that abiotic reactions with surface-bound Fe(II) can be a dominant factor in the long-term behavior of reducible pollutants, especially in the presence of Fe(III)-bearing minerals. nih.gov
Mechanistic Studies of Dye Pollutant Immobilization (e.g., Chemisorption, Unidentate Bonding)
Iron hydroxides have demonstrated high efficiency in removing organic dye pollutants from water. The immobilization mechanism is often a surface-limited chemisorption reaction. rsc.orgrsc.org For example, in the case of Congo red, a common anionic dye, the adsorption mechanism on iron oxyhydroxide (FeOOH) involves the formation of a unidentate complex. rsc.orgrsc.org This bond is formed between the iron on the mineral surface and the sulfonic group of the dye molecule. rsc.orgrsc.org
This chemisorption process is highly effective for several reasons:
It is a strong, chemical bond, leading to stable immobilization of the pollutant.
The high surface area of iron hydroxide coatings provides numerous active sites for adsorption. rsc.orgrsc.org
By immobilizing the dye on a rigid substrate, it can be easily removed from the water without the need for filtering out nanoparticles. rsc.org
Research has shown a high adsorption capacity of 144 mg/g for Congo red on coated FeOOH porous thin films, demonstrating the viability of this approach for water treatment. rsc.orgrsc.org The interaction for the adsorption of Congo red onto iron oxides and (oxy)hydroxides typically involves the amine groups of the dye molecule coordinating with the iron and forming hydrogen bonds with the hydroxide groups. rsc.org
Antimony Immobilization Pathways (Adsorption, Co-precipitation, Oxidation)
Iron hydroxides play a crucial role in controlling the environmental fate of antimony (Sb), a priority pollutant. stevens.edunih.gov The immobilization of antimony by iron minerals occurs through several key pathways: adsorption, co-precipitation, and oxidation.
Adsorption: Both Sb(III) and Sb(V) species can be strongly adsorbed onto the surfaces of iron oxides and oxyhydroxides. mdpi.comnih.gov The affinity of antimony for these surfaces depends on the antimony species, the solution pH, and the specific characteristics of the iron mineral. stevens.edunih.gov Generally, Sb(V) adsorption is more favorable at acidic pH and decreases significantly as the pH increases, while Sb(III) adsorption remains relatively constant over a wide pH range. stevens.edunih.gov At pH values higher than 7, the adsorption of Sb(III) by minerals like goethite and hydrous ferric oxide can be greater than that of Sb(V). stevens.edunih.gov Both species are known to form inner-sphere complexes with the iron oxyhydroxide surface. mdpi.com
Co-precipitation: As iron minerals form and transform in the environment, they can co-precipitate with antimony, effectively incorporating it into the mineral structure. researchgate.net This is a significant pathway for the long-term immobilization of antimony.
Oxidation: The surface of amorphous iron oxyhydroxides can catalyze the oxidation of the more mobile Sb(III) to the less mobile Sb(V). mdpi.com This oxidation can be followed by the adsorption or co-precipitation of the newly formed Sb(V). researchgate.net This process is particularly enhanced in the presence of iron-manganese oxy-hydroxides due to the rapid oxidation of Sb(III). mdpi.com The oxidation of Sb(III) can be mediated by Fe(II) in the presence of oxygen, and this process is pH-dependent, with faster rates at higher pH values. acs.org
Interaction with Hydrogen Sulfide (B99878) and Sulfide Oxidation Mechanisms
Iron hydroxides react with hydrogen sulfide (H₂S), a toxic and corrosive gas, leading to its removal from various environments. The reaction between Fe(OH)₂ and H₂S can yield iron sulfide (FeS) and water. you-iggy.com Another possible reaction involves an oxidation-reduction process where hydrogen sulfide and iron(II) hydroxide produce sulfur, iron, and water. you-iggy.com
The interaction of H₂S with ferric (iron(III)) hydroxides involves an ionic mechanism. This process includes the heterolytic dissociation of H₂S and an exchange of sulfide (S²⁻) and bisulfide (SH⁻) anions for oxide (O²⁻) or hydroxide (OH⁻) ions on the mineral surface. acs.orgacs.org Following this initial interaction, water is eliminated, and in a coupled redox reaction, the sulfide is oxidized to elemental sulfur, while the Fe³⁺ cations are reduced to Fe²⁺. acs.orgacs.org Initially, this reaction occurs readily on the surface, forming a layer of iron sulfides. Over time, the reaction can proceed with deeper sites within the mineral structure. acs.orgacs.org
The following table summarizes the key reactions involved in the interaction between iron hydroxides and hydrogen sulfide.
| Reactants | Products | Reaction Type |
| Fe(OH)₂ + H₂S | FeS + 2H₂O | Precipitation you-iggy.com |
| Fe(OH)₂ + H₂S | S + Fe + 2H₂O | Oxidation-Reduction you-iggy.com |
| Ferric Hydroxide + H₂S | Iron Sulfides + Elemental Sulfur + Water | Ionic Exchange and Redox acs.orgacs.org |
Natural Occurrence and Formation Processes
Iron(II) hydroxide is found in natural environments, typically under specific geochemical conditions. Dissolved iron in groundwater is often in the reduced ferrous (Fe²⁺) state, especially in anoxic (oxygen-deficient) environments. wikipedia.org When this groundwater comes into contact with oxygen at the surface, such as in springs, the Fe²⁺ is oxidized to ferric iron (Fe³⁺). wikipedia.org This oxidation leads to the precipitation of insoluble iron hydroxides, with Fe(OH)₂ potentially forming as an intermediate product before being further oxidized to iron(III) hydroxides like Fe(OH)₃. smolecule.com
The natural mineral form of iron(II) hydroxide is the rare mineral amakinite, which has the chemical formula (Fe,Mg)(OH)₂. wikipedia.org
Fe(OH)₂ can also form as a byproduct in other geological processes. For example, it can form during the synthesis of siderite (FeCO₃) if the crystal growth conditions are not perfectly controlled. wikipedia.org Under anaerobic conditions, iron(II) hydroxide can be oxidized by water protons to form magnetite (Fe₃O₄) and molecular hydrogen in a process known as the Schikorr reaction. wikipedia.org
The formation of iron hydroxides, in general, is a key part of the Earth's iron cycle and influences the formation of certain sedimentary rocks. The initial precipitation of iron(III) hydroxides from dissolved Fe(III) can occur rapidly, within seconds, forming amorphous phases like 2-line ferrihydrite. nih.govacs.org Over time, these metastable phases can transform into more crystalline and stable forms like goethite (α-FeOOH) and hematite (α-Fe₂O₃). vt.eduresearchgate.net This transformation can take months to years to complete. nih.govacs.org
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method utilized to study the electronic structure and properties of many-body systems like Fe(OH)₂. DFT calculations have been instrumental in understanding various aspects of this compound, from its fundamental structure to its role in complex chemical processes.
Investigations of Atomic-Level Structure and Properties
Quantum chemical calculations have been employed to elucidate the atomic-level structure of iron(II) hydroxide (B78521). Fe(OH)₂ typically adopts the brucite structure, which consists of hexagonally close-packed hydroxide ions with Fe²⁺ ions occupying the octahedral holes. msu.ru Computer modeling techniques have been used to simulate and test potential models against the bulk structures and properties of various iron oxides, oxyhydroxides, and hydroxides, including Fe(OH)₂. msu.ru These simulations provide a foundational understanding of the geometric arrangement of atoms within the crystal lattice.
Furthermore, theoretical studies have investigated the structure of hydrated forms of related iron species. For instance, calculations on hydrated Fe(OH)²⁺ have determined the stable structure to be [Fe(OH)(H₂O)₅]²⁺. mdpi.com Such studies are crucial for understanding the behavior of iron hydroxides in aqueous environments.
Elucidation of Bonding and Reactivity
The nature of chemical bonding in iron(II) hydroxide and its implications for reactivity have been a key focus of computational studies. DFT calculations can reveal details about the electronic interactions between iron and hydroxide ions. In related iron-containing systems, such as iron(IV)-oxo complexes, DFT has been used to understand the Fe-O bond and its contribution to reactivity. nih.gov These studies show that the strength and covalency of the Fe-O bond are critical in determining the reaction pathways for processes like hydrogen-atom abstraction. nih.gov
Computational studies on the reaction of iron(III) hydroxide with boron trichloride (B1173362) have demonstrated how DFT can be used to explore reaction mechanisms and identify stable intermediates and products. arxiv.org While this study focuses on Fe(OH)₃, the methodologies are applicable to understanding the reactivity of Fe(OH)₂ in various chemical environments. The insights gained from these calculations are vital for predicting the chemical behavior of iron hydroxides.
Characterization of Surface Properties
The surface of iron(II) hydroxide plays a critical role in its interactions with the surrounding environment. Computational simulations have been used to characterize the hydration behavior of Fe(OH)₂ surfaces at an atomic level. msu.ru These studies have shown that the primary interaction between water molecules and the Fe(OH)₂ surface involves the interaction of water's oxygen atoms with surface iron ions, followed by hydrogen bonding to surface oxygen ions. msu.ru
The energy released upon the associative adsorption of water onto the Fe(OH)₂ surface is relatively low compared to more oxidized iron minerals like goethite and hematite (B75146), reflecting the oxidation state of the iron. msu.ru DFT calculations have also been used to study the adsorption of hydrated iron species, such as Fe(OH)²⁺, onto mineral surfaces like kaolinite, revealing preferences for different adsorption sites and configurations (outer-sphere vs. inner-sphere coordination). mdpi.comresearchgate.netjournalssystem.com
Table 1: Adsorption Energies of Water on Iron Hydroxide and Oxide Surfaces
| Mineral | Adsorption Energy Range (kJ mol⁻¹) |
| Iron(II) Hydroxide (Fe(OH)₂) | 1 to 17 |
| Goethite (α-FeOOH) | 26 to 80 |
| Hematite (α-Fe₂O₃) | 40 to 85 |
This table is generated based on data from computer modeling studies and reflects the energy released upon associative adsorption of water. msu.ru
Analysis of Electronic Properties (e.g., Spin State, Charge Distribution) in Green Rusts
Green rusts are layered double hydroxides (LDHs) containing both Fe(II) and Fe(III) and are structurally related to Fe(OH)₂. They are environmentally significant due to their high Fe(II) content and reductive capacity. nih.govdtu.dkdtu.dk DFT calculations have been extensively used to investigate the electronic properties of green rusts to understand their reactivity. nih.govdtu.dkdtu.dkresearchgate.net
Studies using cluster models of single green rust layers have revealed an uneven distribution of Fe(II) and Fe(III) within the hydroxide sheet. nih.govdtu.dkdtu.dkresearchgate.net The spin states of iron atoms at the edges of the cluster are significantly higher than those in the interior. nih.govresearchgate.net This suggests that the edge Fe atoms are more Fe(III)-like, while the inner Fe atoms are more Fe(II)-like, making the interior of the green rust structure more reducing than its edges. nih.govdtu.dkdtu.dkresearchgate.net This finding is crucial for understanding where redox reactions with pollutants are most likely to occur. The distribution of spin density has been analyzed using methods like Mulliken and Natural Bond Orbital (NBO) population analysis, which, despite yielding different absolute values, show identical trends in spin density distribution. nih.govdtu.dk
Table 2: Calculated Spin Contamination in Green Rust Models
| Green Rust Model | Calculated S² | Ideal S(S+1) | ΔS² (Spin Contamination) |
| GR2x6 | Data not available | Data not available | Very small |
| GR3x6 | Data not available | Data not available | Very small |
| GR4x6 | Data not available | Data not available | Very small |
This table is based on findings from DFT studies on green rust models, which indicate that the calculated spin contamination (ΔS²) is very small, validating the use of DFT for these systems. nih.gov
Modeling of Catalytic Mechanisms and Electron Transfer Processes
The catalytic activity of iron-based materials, including systems related to Fe(OH)₂, is a subject of intense research. Computational modeling has been instrumental in elucidating the mechanisms of these catalytic processes, particularly those involving electron transfer. For instance, in the context of heterogeneous electro-Fenton (HEF) catalysis, DFT calculations have been used to understand how the electronic structure of iron-based catalysts influences their performance in degrading organic pollutants. mdpi.com
Studies have shown that strong interfacial interactions, such as Fe-O-C bonds in composite materials, can enhance electron transfer efficiency and promote the crucial Fe(III)/Fe(II) redox cycle. mdpi.com Modeling has also helped to explain the reaction pathways, including the generation of reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com In the context of iron-containing enzymes, quantum chemical calculations have detailed the catalytic cycles, identifying key intermediates like the ferryl (FeIV=O) species and explaining how they are formed and participate in reactions such as hydroxylation and ring formation. nih.gov
Simulation of Iron(II) Adsorption and Interfacial Electron Transfer
The adsorption of aqueous Fe(II) onto the surfaces of iron oxides and hydroxides and the subsequent interfacial electron transfer (ET) are fundamental processes in environmental geochemistry. Computational simulations, including DFT and molecular dynamics, have provided atomic-level insights into these phenomena. rsc.orgacs.orgrsc.org
Determination of Proton and Hydroxide Affinities
Proton Affinity (PA) and Hydroxide Affinity (HA) are fundamental thermodynamic quantities that describe the intrinsic basicity and acidity of a compound in the gas phase. The proton affinity is defined as the negative of the enthalpy change for the protonation reaction, while the hydroxide affinity relates to the interaction with a hydroxide ion. eeer.orgresearchgate.net For Iron(II) hydroxide, these values are critical for understanding its surface chemistry and its reactions in aqueous environments, such as hydration and dissolution.
Research Findings:
Computational methods, particularly those based on quantum mechanics, are essential for determining these affinities. uiuc.edu Ab initio and Density Functional Theory (DFT) calculations are commonly employed to model the reaction of Fe(OH)2 with a proton (H+) or a hydroxide (OH-) ion. arxiv.orgresearchgate.net The process involves calculating the total energies of the reactant species (Fe(OH)2) and the product species (e.g., [Fe(OH)(H2O)]+ after protonation) at their optimized geometries. The difference in these energies, along with zero-point energy corrections, yields the reaction enthalpy and thus the affinity. uiuc.edu
While specific, universally accepted values for the proton and hydroxide affinities of Fe(OH)2 are not extensively documented in introductory literature, the theoretical framework for their calculation is well-established. researchgate.netuiuc.edu These calculations reveal how the electronic structure of the iron center and the hydroxide ligands influences the compound's ability to accept or donate protons and interact with other ions. This understanding is crucial for predicting how Fe(OH)2 will behave in various chemical environments, from natural water systems to industrial reactors. nih.gov
Particle Simulation Software
The collective behavior of Iron(II) hydroxide particles, such as their movement, aggregation, and settling in a fluid, is often studied using specialized particle simulation software. These tools model the physical forces and chemical interactions that govern particulate systems. They range from molecular-level simulations that track individual atoms to larger-scale models that describe the behavior of entire particle populations. osti.govosti.gov
Table 1: Approaches in Particle Simulation for Iron Hydroxides
| Modeling Scale | Simulation Approach | Description | Applicable Software Concepts |
|---|---|---|---|
| Atomistic/Molecular | Molecular Dynamics (MD) | Simulates the movement and interaction of individual atoms and molecules over time. Used to study nucleation and the initial stages of particle aggregation. nih.gov | Classical Force Fields, Ab Initio MD |
| Mesoscale/Continuum | Computational Fluid Dynamics (CFD) coupled with Population Balance Models (PBM) | CFD models the fluid flow, while PBM tracks the evolution of the particle size distribution due to aggregation and breakage events. eeer.orgiwaponline.com | ANSYS-CFX, FLOW-3D, OpenFOAM |
| Process/System | Response Surface Methodology (RSM) | A statistical method for optimizing process variables (e.g., pH, coagulant dose) to achieve a desired response (e.g., maximum flocculation). Not a direct particle simulator but uses simulation data. | Design-Expert |
Modeling of Flocculation, Sedimentation, and Transport Phenomena
The processes of flocculation (where fine particles clump together to form larger flocs), sedimentation (where flocs settle out of suspension), and transport are critical in water treatment and natural aquatic systems. Computational models provide a way to simulate and predict these complex phenomena for Fe(OH)2 particles. mdpi.com
Research Findings:
A common approach is to couple Computational Fluid Dynamics (CFD) with Population Balance Models (PBM). eeer.orgiwaponline.com
CFD is used to simulate the turbulent flow of the fluid, which governs how particles are transported and how often they collide. eeer.org Commercial software packages like ANSYS-CFX are often used for this purpose. scispace.com
PBM is a mathematical framework that describes how the size distribution of a particle population changes over time due to aggregation (particles sticking together) and breakage (particles breaking apart). eeer.org
These integrated CFD-PBM models can predict the efficiency of flocculation and sedimentation processes under different hydrodynamic conditions. scispace.com For instance, they can simulate how the mixing speed in a reactor affects the final size of Fe(OH)2 flocs and their subsequent settling rate. The models account for particle transport by fluid motion and the kinetics of aggregation and breakage. eeer.org
Simulation of Particle Aggregation Behavior
Understanding how individual Iron(II) hydroxide particles begin to aggregate is key to controlling the formation of larger structures. Molecular Dynamics (MD) simulations are particularly well-suited for investigating the initial stages of this process at the atomic level. acs.org
Research Findings:
Classical MD simulations have been used to investigate the nucleation and aggregation of iron hydroxide nanoparticles from aqueous solutions. osti.govnih.gov These simulations model the interactions between ferric or ferrous ions, hydroxide ions, and water molecules. Studies on related iron (oxy)hydroxides show that nucleation often proceeds through a non-classical, cluster-aggregation pathway. osti.govnih.gov
The process typically involves:
Formation of Monomers and Oligomers: Ferric ions and hydroxyl groups in solution form small molecular clusters (monomers, dimers, etc.) due to the strong affinity between them. osti.govacs.org
Cluster Aggregation: These small clusters then merge to form larger aggregates. osti.gov
Nanocrystal Formation: The aggregates can eventually organize into crystalline or amorphous nanoparticles. osti.govnih.gov
These simulations reveal that the aggregation process is a dynamic one, where particles undergo rotation and translation until they find a stable, low-energy configuration. osti.gov This two-stage aggregation model, involving an initial solvent-separated state followed by a jump into direct contact, has been observed in simulations of various metal oxide particles, including iron oxyhydroxides. osti.gov
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic models are essential for predicting the chemical fate of Iron(II) hydroxide. Thermodynamic models determine the ultimate stability and solubility of the compound at equilibrium, while kinetic models describe the speed at which it precipitates from solution and transforms into other mineral phases. nih.govarxiv.org
Development of Solubility Models Based on Solubility Product Constants (Ksp)
The solubility of Fe(OH)2 is a critical parameter that controls the concentration of dissolved ferrous iron in aqueous systems. Thermodynamic models are developed to predict this solubility under a wide range of conditions, such as varying pH and the presence of other dissolved salts. researchgate.netresearchgate.net
Research Findings:
These models are fundamentally based on the solubility product constant (Ksp) for the dissolution of Fe(OH)2:
Fe(OH)₂(s) ⇌ Fe²⁺(aq) + 2OH⁻(aq)
However, in real solutions, especially those with high concentrations of other ions (high ionic strength), the activities of the ions are not equal to their concentrations. To account for this, solubility models incorporate activity coefficient equations, such as the Pitzer model. acs.org
A comprehensive solubility model for Fe(OH)2 involves:
A consistent set of thermodynamic data for all relevant aqueous species (e.g., Fe²⁺, FeOH⁺, Fe(OH)₃⁻) and solid phases. davidpublisher.com
Equilibrium constants for all relevant dissolution and complexation reactions. acs.orgosti.gov
Pitzer interaction parameters to calculate activity coefficients in high saline solutions. acs.org
These models can be validated by comparing their predictions with experimental solubility measurements. For example, models have shown good agreement with Fe(II) concentrations measured in NaOH solutions but can show deviations in more complex systems like cement pore solutions, highlighting the importance of accounting for all interacting species. researchgate.net
Kinetic Models for Precipitation and Transformation Rates
While thermodynamics predicts whether a reaction can occur, kinetics describes how fast it will occur. For Fe(OH)2, kinetic models are crucial for understanding the rates of its precipitation from supersaturated solutions and its subsequent transformation into more stable iron oxides like magnetite (Fe₃O₄) or goethite (α-FeOOH). nih.govarxiv.org
Research Findings:
Kinetic models for the precipitation and transformation of iron hydroxides are often formulated as partial equilibrium models. nih.govarxiv.org These models combine thermodynamic parameters with rate equations that depend on morphology and the specific chemical environment. nih.govacs.org
Key aspects of these kinetic models include:
Dependence on Speciation: The rate of precipitation is highly sensitive to the coordination environment and speciation of the dominant aqueous iron hydrolysis product, which is in turn highly dependent on pH. nih.govacs.org For instance, precipitation rates can vary by orders of magnitude depending on whether the dominant species is Fe(OH)₃(aq) or Fe(OH)₄⁻. nih.gov
Rate Equations: The models employ rate equations where the rate of precipitation or dissolution is a function of factors like the saturation state of the solution, the surface area of the mineral, and a kinetic rate constant. nih.govethz.ch A conceptual model for iron precipitation might involve steps such as anodic dissolution of iron, transport of Fe²⁺, oxidation to Fe³⁺, and precipitation of Fe(OH)₂ when the saturation threshold is exceeded. ethz.ch
These models are essential for predicting the long-term behavior of iron in both natural and engineered systems, from the corrosion of steel to the mobility of contaminants in soils. nih.govacs.org
Partial Equilibrium Models for Mineral Phase Formation Mechanisms
Computational chemistry and modeling studies have become indispensable tools for understanding the complex processes governing the formation of iron (II) hydroxide (Fe(OH)2) and related iron mineral phases. Among the various modeling approaches, partial equilibrium models have proven particularly effective. These models uniquely combine thermodynamic considerations with kinetic rate equations to simulate the precipitation and transformation of minerals under conditions where the aqueous phase is not in full equilibrium with all forming solid phases. nih.govresearchgate.netarxiv.orgnih.govacs.orgethz.chacs.org
The fundamental principle of a partial equilibrium model is to assume that some reactions in a system reach equilibrium quickly, while others are kinetically controlled. nih.gov In the context of iron hydroxide formation, this often means that aqueous speciation reactions are considered to be at equilibrium, while the precipitation and dissolution of solid phases are described by kinetic rate laws. nih.govacs.org This approach allows for a more realistic representation of natural and industrial systems where reaction rates can vary significantly. nih.govresearchgate.netarxiv.orgnih.govacs.orgethz.chacs.org
A general framework for a partial equilibrium model involves several key components:
Thermodynamic Database: A comprehensive set of thermodynamic data for all relevant aqueous species and solid phases is required. This includes equilibrium constants for hydrolysis reactions, solubility products for minerals, and complexation constants. nih.govmdpi.com
Kinetic Rate Laws: The rates of precipitation and dissolution of the mineral phases are described by kinetic equations. These equations typically depend on factors such as the degree of supersaturation, the surface area of the mineral, and the concentrations of specific aqueous species that act as growth or dissolution promoters or inhibitors. nih.govacs.org
Mass Balance Equations: The model tracks the total concentration of each element in the system, ensuring that mass is conserved throughout the simulation. researchgate.net
Numerical Solver: A numerical algorithm is used to solve the coupled set of thermodynamic equilibrium equations and kinetic rate expressions over time, predicting the evolution of both the aqueous and solid phase compositions. nih.gov
Research Findings from Modeling Studies
While detailed partial equilibrium models have been extensively developed for the formation of ferric (Fe(III)) hydroxides like goethite and ferrihydrite, the direct application of such comprehensive models specifically to the formation of ferrous (Fe(II)) hydroxide is less documented in the provided research. nih.govresearchgate.netarxiv.orgnih.govacs.orgethz.chacs.org However, the principles derived from Fe(III) modeling are highly relevant and provide a framework for understanding Fe(OH)2 formation.
Studies on Fe(III) systems demonstrate that the formation of stable crystalline phases often proceeds through the initial precipitation of a more soluble, amorphous precursor. nih.govresearchgate.netacs.org This is consistent with Ostwald's step rule. The subsequent transformation to a more stable phase is then controlled by the dissolution rate of the precursor. nih.govresearchgate.netacs.org For instance, the formation of goethite is often limited by the dissolution rate of the initially formed ferrihydrite. nih.govresearchgate.netacs.org It is plausible that a similar mechanism governs the formation and transformation of Fe(OH)2, where an initial amorphous Fe(OH)2 precipitate may form and subsequently crystallize.
Thermodynamic calculations are a crucial component of these models and can predict the conditions under which Fe(OH)2 precipitation is favorable. For example, increasing the pH of a solution containing ferrous ions will lead to the formation of Fe(OH)2 precipitates. mdpi.com Thermodynamic data, such as the Gibbs free energy of formation and solubility products, are essential for these predictions.
Computational studies using techniques like surface simulations have also provided insights into the interaction of Fe(OH)2 with its environment. These studies have investigated the hydration behavior of Fe(OH)2 surfaces, which is a critical step in its growth and dissolution. msu.ru The energy released upon the adsorption of water molecules onto Fe(OH)2 surfaces has been calculated, providing fundamental data for the parameterization of kinetic models. msu.ru
Data from Computational and Modeling Studies
The following tables present data relevant to the computational modeling of iron (II) hydroxide formation, including thermodynamic properties and results from surface simulation studies.
Table 1: Thermodynamic Data for Iron (II) Hydroxide Species
This table provides key thermodynamic values used in equilibrium calculations within the models.
| Species/Reaction | Parameter | Value | Reference |
| Fe(OH)2 (crystalline) | Gibbs Free Energy of Formation (ΔG°f) | -487.9 kJ/mol | mdpi.com |
| Fe(OH)2 (crystalline) | Solubility Product (Ksp) | 10^-14.5 | mdpi.com |
| FeOH+ | Log K (Fe2+ + H2O <=> FeOH+ + H+) | -9.5 | mdpi.com |
| Fe(OH)2(aq) | Log K (Fe2+ + 2H2O <=> Fe(OH)2(aq) + 2H+) | -20.4 | mdpi.com |
| Fe(OH)3- | Log K (Fe2+ + 3H2O <=> Fe(OH)3- + 3H+) | -31.0 | mdpi.com |
Table 2: Calculated Hydration Energies for Iron (II) Hydroxide Surfaces
This table shows the energies released upon the associative adsorption of water on different surfaces of Fe(OH)2, as determined by computer modeling. This data is crucial for understanding the kinetics of crystal growth.
| Surface | Adsorption Energy (kJ/mol) | Reference |
| {0001} | 1 - 17 | msu.ru |
Table 3: Key Parameters in Partial Equilibrium Models for Iron Hydroxides
This table outlines the types of parameters that are central to partial equilibrium models for iron hydroxide precipitation, based on studies of Fe(III) systems which can be adapted for Fe(II).
| Parameter | Description | Significance | Reference |
| Apparent Rate Constant (kj) | A kinetic parameter that quantifies the intrinsic rate of a precipitation or dissolution reaction. | Determines the speed of mineral formation or transformation. | acs.org |
| Reaction Order (w) | The exponent to which the concentration of a species is raised in the rate law. | Describes how the reaction rate depends on the concentration of reactants. | acs.org |
| Saturation Index (Ω) | A measure of the degree of supersaturation of the solution with respect to a mineral. | The driving force for precipitation. | acs.org |
| Specific Surface Area (A) | The total surface area of the mineral per unit mass. | Influences the overall rate of surface-controlled reactions. | acs.org |
Advanced Materials and Catalysis Research Applications
Catalytic Applications
Iron(II) hydroxide (B78521) and its related iron oxides are instrumental in a variety of catalytic processes. Their abundance, low cost, and environmental compatibility make them attractive alternatives to more expensive and toxic catalysts.
Iron oxides and hydroxides serve as robust heterogeneous catalysts in numerous industrial and environmental applications. mdpi.comresearchgate.net Their high surface area, redox activity, and tunable surface chemistry are key to their catalytic prowess. mdpi.comresearchgate.net These materials are pivotal in processes such as advanced oxidation processes (AOPs), catalytic cracking, and the production of biodiesel. mdpi.comresearchgate.net The catalytic efficiency of iron (hydr)oxides is influenced by several factors, including the oxidation state of iron, surface area, and any isomorphic substitutions of iron by other cations. geoscienceworld.org For instance, naturally occurring iron oxides and hydroxides have demonstrated significant potential in various catalytic reactions, with their performance often linked to their specific morphological characteristics derived from their natural source and preparation methods. mdpi.comresearchgate.net
Table 1: Examples of Heterogeneous Catalytic Applications of Iron Oxides and Hydroxides
| Catalytic Process | Role of Iron Oxide/Hydroxide | Reference |
| Advanced Oxidation Processes (AOPs) | Catalyst for generating reactive oxygen species. | mdpi.comresearchgate.net |
| Catalytic Cracking | Facilitates the breaking of large hydrocarbon molecules. | mdpi.comresearchgate.net |
| Biodiesel Production | Acts as a solid acid or base catalyst. | mdpi.comresearchgate.net |
| Fischer-Tropsch Synthesis | Catalyst for converting syngas to liquid hydrocarbons. | geoscienceworld.org |
| Water-Gas Shift Reaction | Promotes the reaction of carbon monoxide and water to produce hydrogen and carbon dioxide. | geoscienceworld.org |
Iron(II) hydroxide plays a crucial role in Fenton and Fenton-like reactions, which are highly effective advanced oxidation processes for the degradation of a wide range of organic pollutants in water. arabjchem.orgmdpi.com The classical Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂). arabjchem.orgrsc.org
In heterogeneous Fenton-like systems, solid iron-based catalysts, including iron hydroxides, are used. geoscienceworld.orgmdpi.com These systems are advantageous as they can operate at a wider pH range and minimize the issue of iron sludge precipitation that occurs in homogeneous Fenton processes. mdpi.com The degradation efficiency of these reactions is highly dependent on factors such as pH, with an optimal range typically between 2.8 and 3. arabjchem.org Above a pH of 6, the precipitation of iron hydroxide significantly reduces the availability of Fe(II) and diminishes the reaction's effectiveness. arabjchem.org
Research has shown that various iron (hydr)oxides, including magnetite (Fe₃O₄), goethite, and lepidocrocite, can act as catalysts in Fenton-like systems. geoscienceworld.org The presence of both Fe(II) and Fe(III) in minerals like magnetite makes them particularly effective catalysts. geoscienceworld.org
The continuous generation of reactive radicals, primarily hydroxyl radicals (•OH), in Fenton and photo-Fenton processes is sustained by the redox cycling of iron between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. acs.orgacs.org In the presence of an oxidant like hydrogen peroxide, Fe(II) is oxidized to Fe(III) while generating a hydroxyl radical. arabjchem.org For the catalytic cycle to continue, Fe(III) must be reduced back to Fe(II).
This reduction can be facilitated by several pathways. In photo-Fenton processes, the photoreduction of Fe(III) to Fe(II) is a key step, often enhanced by the presence of organic ligands that form photoactive complexes with Fe(III). acs.org Under acidic conditions and simulated solar irradiation, this photoreduction drives the Fe(II)/Fe(III) redox cycling, leading to the formation of reactive oxygen species. acs.org The efficiency of •OH generation can be influenced by the crystallinity of the iron oxide, with less crystalline forms like ferrihydrite often showing higher reactivity. acs.org
Furthermore, certain reducing agents can accelerate the Fe(III)/Fe(II) cycle, thereby enhancing the degradation of organic pollutants. mdpi.com However, a high concentration of some of these reducing agents can also act as scavengers for the generated radicals, highlighting the delicate balance required for optimal performance. mdpi.com The spontaneous nature of Fe(III)/Fe(II) redox cycling has also been observed in single-atom iron catalysts, driven by the ligand-field effect. nih.gov
High-valent iron-oxo and iron-hydroxide species are crucial intermediates in the catalytic cycles of many iron-containing enzymes, such as cytochrome P450, which are responsible for a wide array of oxidation reactions in biological systems. nih.govacs.org Mechanistic studies, often employing synthetic model complexes, have been instrumental in understanding the formation and reactivity of these transient species. acs.orgresearchgate.net
In enzymes like cytochrome P450, a high-valent iron(IV)-oxo intermediate, known as Compound I, is the key oxidant responsible for C-H bond activation. nih.gov The reaction proceeds via hydrogen atom transfer (HAT) from the substrate to the iron(IV)-oxo species, forming an iron(IV)-hydroxide intermediate (Compound II) and a substrate radical. nih.govresearchgate.net
The reactivity of these high-valent species is a subject of intense research. For instance, studies on synthetic iron(IV)-hydroxide corrole (B1231805) complexes have provided insights into their HAT reactivity, demonstrating that they can be potent oxidants. nih.gov The electronic and structural properties of the ligands surrounding the iron center play a critical role in tuning the reactivity of these high-valent intermediates. researchgate.netresearchgate.net
Iron catalysts have emerged as powerful tools for the aminofunctionalization of olefins, a key transformation in organic synthesis for the formation of C-N bonds. nih.govacs.org Mechanistic investigations have revealed the intricate role of iron in these reactions.
One studied mechanism involves the activation of a high-spin Fe(II) precatalyst by a hydroxylamine-derived reagent, which serves as both the "amino" group source and the "oxidant". nih.govacs.orgnih.gov This activation generates a high-spin Fe(III) intermediate. nih.govacs.orgnih.gov Subsequent N-O bond homolysis leads to the formation of a reactive iron-nitrogen intermediate, which is responsible for the nitrogen transfer to the olefin. nih.govacs.orgnih.gov Spectroscopic and computational studies have been crucial in characterizing these intermediates, identifying one as a high-spin Fe(III) center antiferromagnetically coupled to an iminyl radical, rather than a high-valent Fe(IV)(NH) species. nih.govacs.orgnih.gov The use of ligands, such as bisoxazoline, can significantly influence the iron speciation and the reaction pathway. semanticscholar.org
Table 2: Key Intermediates in a Studied Iron-Catalyzed Aminofunctionalization
| Intermediate | Proposed Structure | Spectroscopic Signature | Role in Catalysis | Reference |
| Int I | [Fe(III)(acac)₂-N-acyloxy] | High-spin (St = 5/2) | Initial intermediate formed from Fe(II) catalyst activation. | nih.govacs.org |
| Int II | [Fe(III)(acac)₂-NH•] | High-spin Fe(III) coupled to an iminyl radical (St = 2) | Active iron-nitrogen intermediate for N-transfer reaction. | nih.govacs.orgnih.gov |
Iron hydroxides are effective materials for the removal of hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas. The oxidation of H₂S by ferric hydroxide surfaces involves an ionic mechanism. acs.orgacs.org
The process begins with the heterolytic dissociation of H₂S and the exchange of sulfide (S²⁻) and bisulfide (SH⁻) anions for oxide (O²⁻) or hydroxide (OH⁻) anions on the iron hydroxide surface. acs.orgacs.org This is followed by the elimination of water and coupled redox reactions where the sulfide is oxidized to elemental sulfur, and the Fe(III) cations are reduced to Fe(II). acs.orgacs.org The surface hydroxyl groups initially present are not immediately affected, but the highly reactive SH⁻ intermediates can react with them to form water and S²⁻. acs.org
The exhausted iron hydroxide can be regenerated by oxidation with oxygen, which converts Fe(II) back to Fe(III) and replaces sulfide ions with oxide ions, liberating elemental sulfur. acs.orgacs.org Granular ferric hydroxide has shown promise as a renewable material for removing aqueous hydrogen sulfide, with its capacity recoverable through aeration. researchgate.net
Electrocatalysis: Oxygen Evolution Reaction (OER) Enhancement
The oxygen evolution reaction (OER) is a key, yet often rate-limiting, step in electrochemical processes like water splitting for hydrogen production. Research has identified iron-containing materials as highly active electrocatalysts for the OER in alkaline conditions. nih.gov While pure iron hydroxides are sometimes considered poor catalysts, their incorporation into other materials, such as nickel or cobalt hydroxides, dramatically boosts catalytic activity. nih.govresearchgate.net
The enhancement is often attributed to the synergistic effects between iron and the host material. researchgate.net For instance, in nickel-iron (NiFe) and cobalt-iron (CoFe) based (oxy)hydroxides, iron is believed to be the active site. nih.govresearchgate.net The surrounding nickel or cobalt (oxy)hydroxide structure provides high surface area, good electrical conductivity, and chemical stability. researchgate.net Studies on ultrathin films of Fe(OH)₂ layered with Ni(OH)₂ or Co(OH)₂ have shown that the turnover frequency for oxygen generation increases significantly, demonstrating that the underlying Fe(OH)₂ plays a vital role in enhancing the electrocatalytic properties. researchgate.net
Precursor for Advanced Materials
The reactivity and structural characteristics of iron(II) hydroxide make it an excellent starting material for synthesizing a variety of advanced materials with tailored properties for specific, high-technology applications.
Synthesis of Nanostructured Iron Oxide/Hydroxide Materials for Diverse Applications
Iron(II) hydroxide is a fundamental precursor for the synthesis of various nanostructured iron oxides and oxyhydroxides. semanticscholar.orgresearchgate.net Through controlled oxidation of Fe(OH)₂ suspensions, different final products can be achieved by carefully managing parameters like temperature, pH, and reaction time. researchgate.net This control allows for the production of nanoparticles with specific phases, sizes, and morphologies, which in turn dictates their application. researchgate.net
For example, the oxidation of Fe(OH)₂ can yield goethite (α-FeOOH), a process where factors like stirring speed and initial Fe(II) concentration can be adjusted to modify crystal size. researchgate.net In other synthesis routes, Fe(OH)₂ is an intermediate that transforms into the final iron oxide product. semanticscholar.org One common method is co-precipitation, where ferrous and ferric salts are precipitated with a base, initially forming hydroxides that then convert to magnetite (Fe₃O₄). semanticscholar.org
These synthesized nanoparticles have a broad range of uses. researchgate.netdovepress.com Magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) are particularly noted for their superparamagnetic properties at the nanoscale, making them ideal for biomedical applications like MRI contrast agents, targeted drug delivery, and magnetic hyperthermia. dovepress.comsigmaaldrich.commdpi.com They are also used in data storage and as catalysts. semanticscholar.orgsigmaaldrich.com Goethite (α-FeOOH), another common product, is widely used in pigments and for environmental remediation, such as removing pollutants from water. sigmaaldrich.com
Below is a table summarizing key nanostructured materials derived from iron(II) hydroxide and their primary applications.
| Nanomaterial | Common Synthesis Precursor | Key Properties | Diverse Applications |
| Magnetite (Fe₃O₄) | Iron(II) and Iron(III) salts (via Fe(OH)₂/Fe(OH)₃ intermediate) | Superparamagnetic, Low toxicity | MRI contrast agents, Drug delivery, Hyperthermia, Catalysis, Data storage dovepress.comsigmaaldrich.com |
| Maghemite (γ-Fe₂O₃) | Oxidation of Magnetite or direct synthesis | Superparamagnetic, Chemically stable | Biomedical applications, Magnetic recording media, Pigments, Catalysis semanticscholar.orgdovepress.comsigmaaldrich.com |
| Goethite (α-FeOOH) | Controlled oxidation of Fe(OH)₂ | High surface area, Adsorbent | Pigments, Environmental remediation (pollutant removal), Precursor for other iron oxides researchgate.netsigmaaldrich.com |
| Hematite (B75146) (α-Fe₂O₃) | Dehydration of Goethite or other FeOOH precursors | Thermodynamically stable, Semiconductor | Pigments, Catalysts, Gas sensors, Biomedical applications researchgate.netplos.org |
Preparation of Intercalation Complexes with Layered Structures (e.g., Chloritelike Structures)
The crystal structure of iron(II) hydroxide is composed of layers, similar to brucite. This layered nature allows for the chemical insertion, or intercalation, of other molecules or ions between the Fe(OH)₂ sheets. This process creates new materials, known as intercalation complexes, with modified structures and properties. oup.com
A significant example is the formation of materials with chlorite-like structures. oup.com Chlorite is a group of phyllosilicate minerals with a 2:1:1 layered structure, which can be conceptually understood as a talc-like 2:1 layer alternating with a brucite-like hydroxide interlayer sheet. ufrgs.brgatech.edu Synthetic analogues can be prepared using Fe(OH)₂. For instance, iron(II) hydroxide sheets can be intercalated between the layers of silicate (B1173343) minerals like mica. oup.com This is achieved by precipitating Fe(OH)₂ from an iron(II) salt solution in the presence of the silicate material. The resulting complex has a chlorite-like structure, with iron(II) hydroxide layers sandwiched between silicate sheets. oup.com
These layered intercalation compounds are not limited to silicates. Layered double hydroxides (LDHs), which have a similar brucite-like structure, are well-known for their ability to host various anions and even complex molecules between their layers. researchgate.net While typically formed with a mix of divalent and trivalent cations, the fundamental principle of creating a layered structure with an intercalated guest is similar. The ability to insert different species allows for the fine-tuning of the material's properties, such as the spacing between layers and the chemical reactivity. oup.comrsc.org These materials have potential applications in catalysis, as anion exchangers for environmental remediation, and in creating new magnetic or electronic materials. rsc.orgbcrec.id
Advanced Analytical and Spectroscopic Methodologies for Research
In-situ and Ex-situ Characterization Techniques
Both in-situ (in the original place) and ex-situ (out of the original place) characterization techniques are crucial for understanding the properties and behavior of iron(II) hydroxide (B78521). In-situ methods provide real-time data on the formation and transformation processes as they occur, while ex-situ techniques offer detailed analysis of the material's properties after synthesis.
Application of Synchrotron Scattering Measurements for Real-Time and Post-Synthesis Analysis
Synchrotron-based X-ray techniques are powerful tools for studying iron(II) hydroxide due to their high brilliance and energy tunability. mdpi.com These methods can provide detailed information about the crystalline and amorphous phases, particle size, and structural evolution during chemical reactions.
In-situ Analysis:
In-situ synchrotron X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) allow for the real-time monitoring of the formation and transformation of iron(II) hydroxide and related iron phases. osti.govrsc.orgnih.gov For instance, studies have used in-situ XRD to observe the formation of Fe(OH)2 as an intermediate during the electrochemical oxidation of pyrite. researchgate.net The high temporal resolution of synchrotron techniques enables the capture of short-lived intermediate phases that might be missed with conventional laboratory equipment. nih.gov For example, the rapid formation of iron hydroxide carbonate (green rust) as a precursor to magnetite/maghemite nanoparticles has been observed using in-situ synchrotron XRD. rsc.org These real-time studies provide invaluable insights into reaction kinetics and mechanisms. For example, the transformation of schwertmannite to goethite is significantly accelerated in the presence of Fe2+, a process that can be monitored in real-time. envchemgroup.com
Ex-situ Analysis:
Ex-situ synchrotron scattering measurements are employed for detailed post-synthesis characterization of iron(II) hydroxide and its transformation products. dtu.dk Techniques like X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the local atomic environment and oxidation state of iron. rsc.orgaps.org For example, ex-situ synchrotron XRD has been used to identify the crystalline phases present in corrosion scales containing iron oxy-hydroxides. dtu.dk The combination of in-situ and ex-situ approaches provides a comprehensive understanding of the entire lifecycle of iron(II) hydroxide, from its initial formation to its final transformation products. osti.govnih.gov
Trace Analysis and Speciation Methods
Accurate determination of the concentration and speciation of iron, particularly distinguishing between Fe(II) and Fe(III), is fundamental in studies involving iron(II) hydroxide. Various analytical methods are employed for this purpose, each with its own advantages and limitations.
Spectrophotometric Methods for Iron(II) Determination (e.g., o-Phenanthroline, Morin-based Assays)
Spectrophotometry is a widely used and accessible technique for the quantitative analysis of iron. carleton.ca It relies on the formation of a colored complex between the iron ion and a specific reagent, where the intensity of the color is proportional to the concentration of the iron. carleton.ca
o-Phenanthroline Method:
The o-phenanthroline method is a classic and reliable technique for the determination of iron(II). egyankosh.ac.insacredheart.eduresearchgate.net In this method, 1,10-phenanthroline (B135089) (o-phenanthroline) reacts with Fe(II) ions to form a stable, orange-red colored complex, [Fe(phen)3]2+. egyankosh.ac.in The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), typically around 508-510 nm, to determine the Fe(II) concentration. egyankosh.ac.infsu.edu Since o-phenanthroline specifically complexes with Fe(II), any Fe(III) present in the sample must first be reduced to Fe(II) using a reducing agent like hydroxylamine (B1172632) hydrochloride to determine the total iron concentration. fsu.edu The color of the Fe(II)-o-phenanthroline complex is stable over a wide pH range (2-9), although a slightly acidic pH is often preferred to prevent the precipitation of iron hydroxides. egyankosh.ac.inresearchgate.net
Morin-based Assays:
Morin (B1676745) (2',3,4',5,7-pentahydroxyflavone) is another spectrophotometric reagent that can be used for the determination of iron(II). researchgate.net It forms a colored complex with Fe(II) in a slightly acidic medium. researchgate.net Morin-based assays can be highly sensitive for trace-level determination of iron(II). researchgate.net The stability of the morin-Fe(II) complex has been reported to be good, allowing for reliable measurements. researchgate.net The interaction of morin with proteins can also be studied, which is relevant in biological systems. nih.gov
Table 1: Comparison of Spectrophotometric Methods for Iron(II) Determination
| Feature | o-Phenanthroline Method | Morin-based Assay |
| Reagent | 1,10-phenanthroline | Morin (2',3,4',5,7-pentahydroxyflavone) |
| Complex Color | Orange-red egyankosh.ac.in | Varies |
| λmax | ~508-510 nm egyankosh.ac.infsu.edu | Dependent on conditions |
| pH Range | Stable between 2-9 egyankosh.ac.in | Slightly acidic researchgate.net |
| Selectivity | Specific for Fe(II) fsu.edu | Can also react with other metal ions |
| Sensitivity | Good | High for trace analysis researchgate.net |
Atomic Absorption Spectrometry (AAS) for Elemental Analysis
Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for determining the total concentration of an element in a sample. ej-eng.orgresearchgate.net It is based on the principle that atoms of a specific element will absorb light at characteristic wavelengths. youtube.com
In the context of iron(II) hydroxide, AAS is used to measure the total iron content. usgs.govoiv.int The sample is typically atomized in a flame or a graphite (B72142) furnace, and a light beam from a hollow cathode lamp containing iron is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of iron atoms in the sample. youtube.com AAS is a robust and widely used method for elemental analysis in various matrices, including water and solid samples. usgs.gov For solid samples like iron(II) hydroxide, a digestion step is required to bring the iron into solution before analysis. usgs.gov The technique is known for its high sensitivity, with detection limits often in the parts-per-billion (ppb) range. ej-eng.org
Table 2: Key Parameters for Iron Determination by AAS
| Parameter | Typical Value/Condition |
| Wavelength | 248.3 nm usgs.govoiv.int |
| Light Source | Iron hollow-cathode lamp usgs.gov |
| Atomizer | Air-acetylene flame or graphite furnace ej-eng.orgusgs.gov |
| Flame Type | Oxidizing usgs.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Characterization in Reaction Pathways
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to identify and characterize reaction intermediates in solution. nih.govtorvergata.it It is particularly valuable for studying complex reaction mechanisms, such as those involved in the formation and transformation of iron(II) hydroxide. nih.gov ESI-MS works by creating ions from macromolecules or complex species in solution and then analyzing them based on their mass-to-charge ratio. torvergata.it
ESI-MS has been successfully employed to detect and characterize transient iron-containing species in various chemical and biological systems. rsc.orguvic.ca For example, it has been used to identify iron(II) complexes as intermediates in the Maillard reaction. nih.gov In the study of iron-catalyzed oxidation reactions, ESI-MS can help to intercept and characterize reactive intermediates, providing direct evidence for proposed reaction pathways. nih.gov The technique's ability to analyze species directly from the solution phase makes it an invaluable tool for gaining mechanistic insights into the complex chemistry of iron(II) hydroxide. torvergata.it
Q & A
Q. What are the optimal laboratory synthesis methods for producing pure Fe(OH)₂, and how can oxidation be minimized?
Fe(OH)₂ is synthesized via precipitation of Fe²⁺ salts (e.g., FeSO₄ or FeCl₂) with NaOH under strictly anoxic conditions to prevent oxidation to Fe(III) species . Key steps include:
Q. How does Fe(OH)₂ oxidize in aqueous environments, and what are the primary products?
Fe(OH)₂ undergoes rapid oxidation via two pathways:
- Atmospheric O₂ exposure : Forms FeO(OH) (hydrated Fe(III) oxide) and eventually Fe₂O₃·H₂O (ferrihydrite): 4Fe(OH)₂ + O₂ → 2Fe₂O₃·H₂O + 2H₂O .
- Schikorr reaction (anaerobic) : Produces magnetite (Fe₃O₄) and H₂ gas: 3Fe(OH)₂ → Fe₃O₄ + H₂↑ + 2H₂O .
Q. What characterization techniques are most effective for analyzing Fe(OH)₂ structure and purity?
- XRD : Identifies crystalline phases (e.g., distinguishing Fe(OH)₂ from Fe₃O₄) .
- FTIR : Detects O-H and Fe-O bonding in hydroxide layers .
- Mössbauer spectroscopy : Probes Fe²⁺ oxidation states and magnetic properties .
Advanced Research Questions
Q. How do pH and ionic strength influence Fe(OH)₂ surface adsorption of anions (e.g., selenite, phosphate)?
Fe(OH)₂’s positively charged surface adsorbs anions via electrostatic interactions and redox processes:
- At pH 6–8, selenite (SeO₃²⁻) adsorbs and is reduced to Se⁰ by Fe²⁺: Fe(OH)₂ + SeO₃²⁻ + 2H⁺ → FeO(OH) + Se⁰ + H₂O .
- Phosphate adsorption follows Langmuir isotherms, with capacity dependent on Fe(OH)₂ crystallinity .
Q. What experimental strategies mitigate contradictions in reported Fe(OH)₂ solubility values?
Discrepancies arise from:
- Supersaturation : Fe(OH)₂(aq) can persist in metastable states (up to 2×10⁻⁹ M) before precipitating .
- Measurement techniques : Use chelators (e.g., EDTA) to distinguish dissolved Fe²⁺ from colloidal particles .
- pH control : Solubility increases under acidic conditions (Fe²⁺ release) but decreases above pH 9 .
Q. How can Fe(OH)₂ be integrated into photoelectrochemical systems for H₂ production?
Fe(OH)₂ serves as a precursor to Fe₃O₄, which exhibits catalytic activity in water splitting:
Q. What multivariate factors govern Fe(OH)₂ stability in engineered systems (e.g., water treatment)?
Key factors include:
- O₂ ingress : Controlled via inert gas blanketing or redox buffers (e.g., Na₂S) .
- Temperature : Higher temperatures accelerate oxidation (ΔH = +98 kJ/mol for Schikorr reaction) .
- Co-dissolved ions : Cl⁻ promotes Fe²⁺ complexation, increasing solubility and reactivity .
Data Contradictions and Resolutions
Methodological Recommendations
- Experimental design : Employ a central composite face-centered (CCF) model to optimize synthesis parameters (pH, O₂ levels, temperature) .
- Kinetic studies : Use stopped-flow spectrophotometry to monitor oxidation rates under varying O₂ partial pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
